3-(cyclopropylmethoxy)aniline
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Overview
Description
3-(Cyclopropylmethoxy)aniline is an organic compound with the molecular formula C10H13NO It is characterized by the presence of a cyclopropylmethoxy group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylmethoxy)aniline typically involves the reaction of cyclopropylmethanol with aniline in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride to deprotonate the aniline, followed by the addition of cyclopropylmethanol to form the desired product . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction . Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce halogens or other functional groups onto the aniline ring.
Scientific Research Applications
3-(Cyclopropylmethoxy)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-(cyclopropylmethoxy)aniline exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes . The exact mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-4-(piperidin-1-yl)aniline: This compound has a similar structure but includes a piperidine ring, which may confer different chemical and biological properties.
3-[(Cyclopropylmethoxy)methyl]aniline: This compound has a methyl group attached to the cyclopropylmethoxy moiety, which can affect its reactivity and applications.
Uniqueness
3-(Cyclopropylmethoxy)aniline is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its cyclopropylmethoxy group provides steric hindrance and electronic effects that can influence its reactivity and interactions with molecular targets.
Properties
CAS No. |
163487-11-4 |
---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.2 |
Purity |
95 |
Origin of Product |
United States |
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